molecular formula C17H24N2O4 B3086547 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid CAS No. 1159835-31-0

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid

Cat. No.: B3086547
CAS No.: 1159835-31-0
M. Wt: 320.4
InChI Key: WQDYHDDZLRURKY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a phenylamino substituent, and a carboxylic acid group at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the phenylamino moiety may contribute to biological activity or binding properties. This compound is primarily utilized as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery .

Properties

IUPAC Name

4-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-11-9-17(10-12-19,14(20)21)18-13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDYHDDZLRURKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with a piperidine derivative.

    Protection with Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective reactions at other sites. Typical deprotection conditions involve:

Reagent Conditions Outcome
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°C, 1–4 hCleavage to yield free amine and CO₂/tert-butanol
HCl (gaseous or in dioxane)25–40°C, 2–6 hFormation of hydrochloride salt of the amine

Key Finding :
In related compounds like 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, Boc removal under acidic conditions preserves the carboxylic acid functionality, enabling subsequent peptide coupling .

Carboxylic Acid Functionalization

The C-4 carboxylic acid group participates in classic acid-derived reactions:

Esterification

Reagent Conditions Product
Methanol/H⁺ (cat.)Reflux, 6–12 hMethyl ester derivative
DCC/DMAP, R-OHRoom temperature, 12–24 hActivated ester intermediates for amide bonds

Example :
In structurally analogous systems, β-keto esters were synthesized using Meldrum’s acid and EDC·HCl, highlighting the feasibility of ester formation under mild conditions .

Amide Coupling

Coupling Agent Base Application
EDC·HCl/DMAPDIPEAPeptide bond formation with amines
HATU/HOAtNMMHigh-yield amidation in complex systems

Note :
The steric bulk of the piperidine ring may influence reaction rates, requiring optimized stoichiometry .

Phenylamino Group Reactivity

The phenylamino substituent (-NHPh) exhibits nucleophilic character, enabling:

Reductive Alkylation

Reagent Conditions Outcome
NaBH(OAc)₃, RCHODCM, 25°C, 2–6 hSecondary amine formation

Case Study :
In the synthesis of 1-N-Boc-4-(phenylamino)piperidine, sodium triacetoxyborohydride facilitated reductive amination between aniline and N-Boc-4-piperidone, achieving 98% yield .

Acylation

Reagent Conditions Product
Acetyl chloride, pyridine0°C → 25°C, 2–4 hN-acetylated derivative

Piperidine Ring Modifications

The piperidine core may undergo ring-opening or substituent addition under specific conditions:

Reaction Type Reagent Outcome
OxidationKMnO₄, H₂O, ΔRing-opening to dicarboxylic acid
HydrogenationH₂, Pd/C, MeOHSaturation of ring (if unsaturated)

Caution :
Strong oxidizing agents may degrade the Boc group or phenylamino substituent.

Tautomerism and Dynamic Behavior

NMR studies on analogous pyrazole-piperidine systems revealed tautomeric equilibria influenced by steric and electronic factors. For example, β-enamino diketones exhibited dynamic behavior in solution, evidenced by line broadening in ¹³C-NMR spectra . This suggests that the phenylamino and carboxylic acid groups in the target compound may participate in similar equilibria under specific pH or solvent conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.38 g/mol
  • CAS Number : 1159835-31-0
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid

The compound features a piperidine core substituted with a phenylamino group and a carboxylic acid functionality, which enhances its reactivity and potential for further derivatization.

Applications in Medicinal Chemistry

  • Drug Development :
    • Boc-4-Ph-Amp serves as an essential building block in the synthesis of novel pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs. The piperidine structure is common in many bioactive compounds, making this derivative a key intermediate for further modifications.
  • Peptide Synthesis :
    • The compound is utilized in peptide synthesis as a protecting group for amines during solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids during peptide assembly.
  • Biological Activity :
    • Research has indicated that derivatives of Boc-4-Ph-Amp exhibit notable biological activities, including potential anti-cancer properties. The phenylamino substitution can influence receptor binding and biological efficacy, making it an attractive target for further pharmacological studies.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The phenylamino group can interact with various molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of the target compound with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Applications Hazards (GHS)
Target Compound C17H23N2O4* ~319.4 Boc, phenylamino, carboxylic acid Pharmaceutical intermediate H302, H315, H319, H335
4-Anilino-1-benzyl-4-piperidinecarboxylic acid C19H22N2O2 310.4 Benzyl, phenylamino Unspecified (likely intermediates) Not reported
1-Boc-4-allyl-4-piperidinecarboxylic acid C13H21NO4 257.3 Boc, allyl Organic synthesis Not reported
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid C22H27N3O6 429.5 Boc, Fmoc-amino Peptide synthesis (dual protection) Not reported

*Inferred from analogous structures (e.g., : C17H23NO4 for a Boc-phenylpiperidinecarboxylic acid derivative).

Key Observations:
  • Substituent Impact: The Boc group is a common feature in these compounds, offering protection during synthesis. The phenylamino group in the target compound distinguishes it from analogs with allyl () or Fmoc-amino () groups, which are bulkier and alter reactivity.
  • Molecular Weight: The target compound’s higher molecular weight (~319.4) compared to 1-Boc-4-allyl-4-piperidinecarboxylic acid (257.3) reflects the phenylamino group’s contribution.

Physical and Chemical Properties

  • Crystallinity: The Boc group in 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (–16) forms intermolecular hydrogen bonds (O–H···O and N–H···O), stabilizing its monoclinic crystal lattice.
  • Solubility : The Boc group enhances organic solubility, while the carboxylic acid group introduces polarity. This balance is critical for applications in mixed solvent systems .

Research Findings and Patent Relevance

  • Crystallography: The Boc group’s role in stabilizing crystal structures (–16) underscores its utility in X-ray diffraction studies, aiding in the characterization of novel derivatives .
  • Patent Activity : Piperidine derivatives are frequently cited in pharmaceutical patents (), with the Boc group enabling scalable synthesis of intermediates for kinase inhibitors and anticancer agents .

Commercial Availability

The target compound is priced at 256.00 EUR/g (), reflecting its specialized use in research. By contrast, simpler analogs like 1-Boc-4-allyl-4-piperidinecarboxylic acid () are likely less expensive due to lower synthetic complexity .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid (CAS No. 1159835-31-0) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly its implications in medicinal chemistry.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.38 g/mol
  • IUPAC Name : this compound
  • Synonyms : 4-anilino-1-tert-butoxycarbonyl-piperidine-4-carboxylic acid

Synthesis

The synthesis of this compound typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with aniline. The process can be optimized through various methods, including combinatorial chemistry techniques, which allow for high-throughput synthesis of derivatives for biological testing .

Anticancer Properties

The compound's derivatives have been explored for their anticancer properties. For example, certain piperidine derivatives have demonstrated significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity against specific cancer lines . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. For instance, some derivatives have shown the ability to suppress TNF-alpha production in whole blood cultures, highlighting their potential in treating inflammatory diseases .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
A-87380Neuraminidase Inhibitor50 μM
Various Piperidine DerivativesCancer Cell Proliferation InhibitionRanges from 0.126 μM to higher values depending on the derivative
MZO-2TNF-alpha SuppressionNot specified

Q & A

Q. What are the critical steps in synthesizing 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid, and how can yield be optimized?

The synthesis typically involves:

  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, followed by phenylamino substitution at the 4-position.
  • Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., methyl or ethyl esters) under alkaline conditions (e.g., NaOH in EtOH/water) .
  • Key optimization factors :
    • Use anhydrous solvents to prevent Boc-group cleavage.
    • Control reaction temperature (e.g., room temperature for hydrolysis to avoid racemization) .
    • Monitor reaction progress via TLC or HPLC to terminate hydrolysis at optimal conversion (typically 24 hours for complete de-esterification) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR : Analyze proton environments (e.g., Boc group tert-butyl singlet at δ ~1.4 ppm, aromatic protons from phenylamino at δ ~7.2–7.5 ppm) .
  • IR Spectroscopy : Confirm Boc group (C=O stretch ~1680–1730 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) for reactions; limited solubility in water but can form salts under acidic/basic conditions .
  • Storage : Dry, inert atmosphere (argon) at –20°C to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can computational methods aid in designing reactions involving this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states, particularly for Boc-group stability during substitutions .
  • Machine Learning : Train models on existing kinetic data (e.g., hydrolysis rates in different solvents) to predict optimal reaction conditions .
  • Example : Simulate the steric effects of the Boc group on phenylamino substitution to refine reagent stoichiometry .

Q. How should researchers address contradictory data in reported melting points or spectral profiles?

  • Purity Assessment : Re-crystallize the compound (e.g., using EtOAc/hexane) and re-analyze via DSC for accurate melting points .
  • Isomeric Contamination : Perform chiral HPLC (e.g., using a CHIRALPAK® column) to detect enantiomeric impurities, which may skew spectral data .
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-Acetylpiperidine-4-carboxylic acid, δ 1.52 ppm for CH₂ groups) .

Q. What strategies minimize byproducts during Boc deprotection or carboxylic acid activation?

  • Controlled Deprotection : Use mild acidic conditions (e.g., 10% TFA in DCM) instead of HCl to avoid over-acidification and racemization .
  • Activation Reagents : Employ carbodiimides (e.g., EDC) with catalytic DMAP to enhance coupling efficiency and reduce dimerization .
  • Workup : Acidify hydrolyzed mixtures gradually (pH 3–4) to precipitate the carboxylic acid while leaving unreacted esters in solution .

Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitutions?

  • Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the 4-position, favoring regioselective phenylamino substitution .
  • Electronic Effects : The electron-withdrawing Boc group slightly acidifies the piperidine NH, enhancing its participation in hydrogen-bonding interactions during crystallization .
  • Comparative Studies : Replace Boc with Cbz (benzyloxycarbonyl) to assess reactivity differences under identical conditions .

Q. What advanced techniques ensure enantiomeric purity in derivatives of this compound?

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring functionalization .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in hydrolysis steps to favor a single enantiomer .
  • X-ray Crystallography : Resolve absolute configuration of crystalline derivatives to confirm stereochemical integrity .

Q. How can researchers resolve low yields in multi-step syntheses involving this compound?

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., methyl esters) via flash chromatography .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify yield-limiting steps .
  • Scale-Up Considerations : Optimize stirring efficiency and heat transfer in hydrolysis reactions to maintain consistency across batches .

Q. What are the implications of the compound’s hazard profile (H302, H315) on laboratory handling?

  • Engineering Controls : Use fume hoods for weighing and reactions to avoid inhalation (H335) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319) .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal to comply with EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid

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